![molecular formula C9H13ClN2O2 B3807948 N-(4-aminophenyl)-2-methoxyacetamide hydrochloride](/img/structure/B3807948.png)
N-(4-aminophenyl)-2-methoxyacetamide hydrochloride
Overview
Description
N-(4-aminophenyl)-2-methoxyacetamide hydrochloride is a chemical compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenyl group attached to a methoxyacetamide moiety, forming a hydrochloride salt. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Mechanism of Action
Mode of Action
Similar compounds bearing semicarbazone and thiosemicarbazone moieties have been reported to exhibit antimicrobial activity . The results from cytoplasmic membrane permeabilization assay, FACS study, and DNA-binding assays suggest membrane perturbing as well as intracellular mode of action of this class of compounds .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)-2-methoxyacetamide hydrochloride typically involves the reaction of 4-aminophenol with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminophenyl)-2-methoxyacetamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₂N₂O₂
- SMILES Notation : COCC(=O)NC1=CC=C(C=C1)N
- InChI Key : RLHBCXKHVSXMKY-UHFFFAOYSA-N
The compound features an amine group attached to a para-aminophenyl moiety and an ethoxyacetamide functional group, which contributes to its reactivity and biological activity.
Medicinal Chemistry
N-(4-Aminophenyl)-2-methoxyacetamide hydrochloride is investigated for its potential as a therapeutic agent. Its structural features make it suitable for the development of drugs targeting various conditions:
- Anti-inflammatory and Analgesic Properties : The compound has shown promise in developing medications aimed at reducing inflammation and pain. Its mechanism may involve modulation of inflammatory pathways or direct interaction with pain receptors.
- Antimicrobial Activity : Research indicates that this compound can disrupt bacterial cell membranes, making it effective against resistant strains of bacteria. This property is crucial in the ongoing battle against antibiotic resistance.
Biological Research
In biological studies, the compound is utilized to explore various mechanisms of action:
- Enzyme Inhibition : It serves as a potential inhibitor for specific enzymes, which could lead to the development of drugs for diseases where enzyme activity is dysregulated.
- Receptor Ligands : The compound's ability to bind to specific receptors makes it a candidate for further studies in receptor-targeted therapies.
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry explored how this compound induces apoptosis in cancer cells. The findings suggested that the compound activates caspase pathways, leading to programmed cell death in treated cells. This property highlights its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another research article assessed the compound's effectiveness against resistant bacterial strains. The results indicated that this compound disrupts bacterial cell membranes, contributing to its antimicrobial action. This study is significant given the rising concern over antibiotic resistance.
Industrial Applications
The reactivity of this compound also makes it valuable in industrial applications:
- Polymer Production : Its chemical structure allows it to be incorporated into various polymers, enhancing their properties.
- Dyes and Colorants : The compound can be utilized in the synthesis of dyes, contributing to the development of new colorants with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-methoxyacetamide
- N-(4-chlorophenyl)-2-methoxyacetamide
- N-(4-nitrophenyl)-2-methoxyacetamide
Uniqueness
N-(4-aminophenyl)-2-methoxyacetamide hydrochloride stands out due to its unique combination of an aminophenyl group and a methoxyacetamide moiety. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile compound for various applications.
Biological Activity
N-(4-aminophenyl)-2-methoxyacetamide hydrochloride is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₀H₁₅ClN₂O₃ and a molecular weight of 210.23 g/mol. The presence of amine and methoxy functional groups enhances its biological activity, making it a candidate for various therapeutic applications.
The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may influence:
- Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes, potentially reducing inflammation.
- Cellular Processes : The compound could interfere with cell signaling pathways, impacting processes like cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It serves as a precursor for antibiotics, demonstrating efficacy against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .
Anti-inflammatory Effects
This compound has shown potential anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect is crucial in managing conditions characterized by chronic inflammation .
Anticancer Potential
Studies have suggested that this compound may possess anticancer properties. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines, with results indicating significant apoptosis induction in certain tumor models . The structural features of the compound contribute to its ability to interact effectively with cancer-related molecular targets.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
N-(4-Amino-phenyl)acetamide | Amino group only | Limited antibacterial activity | Simpler structure |
N-(3-Methoxy-phenyl)acetamide | Methoxy group at position 3 | Moderate anti-inflammatory effects | Different positioning impacts activity |
N-(4-Hydroxy-phenyl)acetamide | Hydroxyl group instead of methoxy | Varies in solubility and reactivity | Potentially different pharmacokinetics |
This compound stands out due to its dual methoxy groups, which enhance lipophilicity and biological activity compared to similar compounds.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .
- Anti-inflammatory Mechanisms : In vitro assays revealed that the compound reduced the secretion of pro-inflammatory cytokines in macrophage cultures, indicating its role as an anti-inflammatory agent .
- Cancer Cell Line Studies : In a study involving FaDu hypopharyngeal tumor cells, the compound induced apoptosis more effectively than the reference drug bleomycin, highlighting its potential in cancer therapy .
Properties
IUPAC Name |
N-(4-aminophenyl)-2-methoxyacetamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-6-9(12)11-8-4-2-7(10)3-5-8;/h2-5H,6,10H2,1H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQKPKWWWKWKAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677609 | |
Record name | N-(4-Aminophenyl)-2-methoxyacetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203739-06-4 | |
Record name | N-(4-Aminophenyl)-2-methoxyacetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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